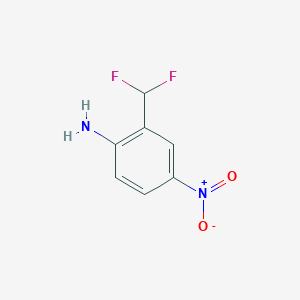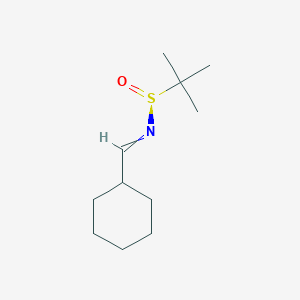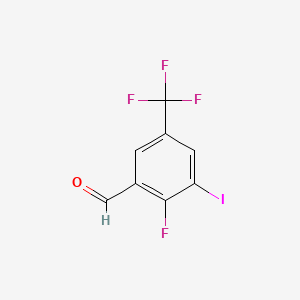
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C8H3F4IO. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde can be synthesized starting from benzaldehyde. The synthetic route typically involves the following steps:
Nitration: Benzaldehyde is nitrated to form nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group, forming aminobenzaldehyde.
Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent.
Iodination: The fluorinated benzaldehyde is then iodinated to introduce the iodine atom.
Trifluoromethylation: Finally, a trifluoromethyl group is introduced using a trifluoromethylating reagent.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, iodine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.
Major Products
Oxidation: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Applications De Recherche Scientifique
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of potential drug candidates with fluorine-containing pharmacophores.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine, iodine, and trifluoromethyl). These groups influence the compound’s electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.
2-Fluoro-3-(trifluoromethyl)benzamide: An amide derivative with different chemical properties and applications .
Uniqueness
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C8H3F4IO |
|---|---|
Poids moléculaire |
318.01 g/mol |
Nom IUPAC |
2-fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-7-4(3-14)1-5(2-6(7)13)8(10,11)12/h1-3H |
Clé InChI |
IUIFVMMCBJGPJW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)F)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


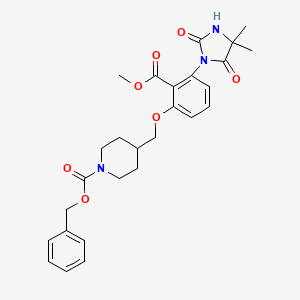

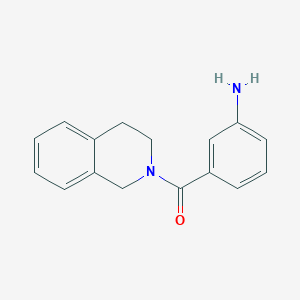
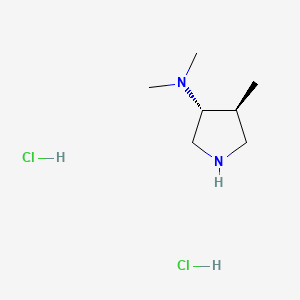
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)
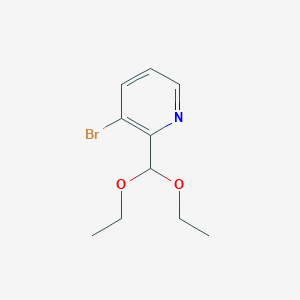
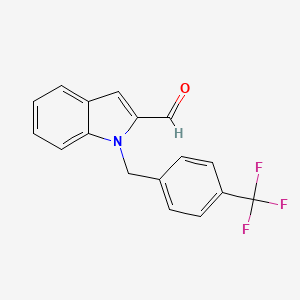
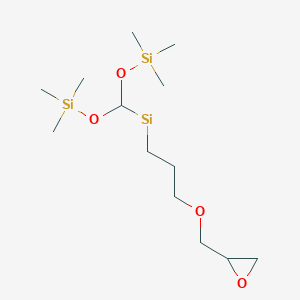
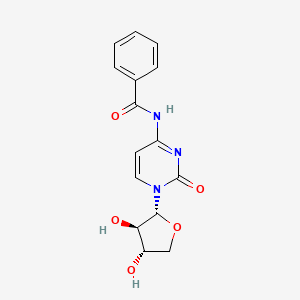
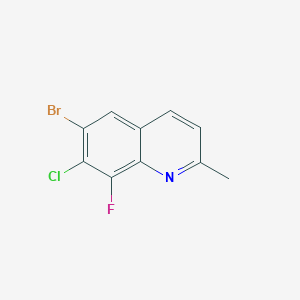
![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)
